molecular formula C3H10CuIO3P+ B1599033 Copper(I) iodide trimethylphosphite complex CAS No. 34836-53-8

Copper(I) iodide trimethylphosphite complex

Cat. No. B1599033
CAS RN: 34836-53-8
M. Wt: 315.53 g/mol
InChI Key: UWUXGUNPTCUTLL-UHFFFAOYSA-M
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Description

Copper(I) iodide trimethylphosphite complex, also known as Iodo(trimethylphosphite)copper(I), is a chemical compound with the linear formula CuI · P(OCH3)3 . It has a molecular weight of 314.53 .


Synthesis Analysis

Cuprous iodide dissolves in a *C6H6 solution containing trimethylphosphite to form the complex. The complex crystallizes from *C6H6 or pet ether .


Molecular Structure Analysis

The Copper(I) iodide trimethylphosphite complex adopts a zinc blende structure below 390 °C (γ-CuI), a wurtzite structure between 390 and 440 °C (β-CuI), and a rock salt structure above 440 °C (α-CuI). The ions are tetrahedrally coordinated when in the zinc blende or the wurtzite structure, with a Cu-I distance of 2.338 Å .


Chemical Reactions Analysis

The combination of the copper(I)–iodide entity with organic ligands gives rise to a large variety of CuII polynuclear structures in the form of molecular complexes or extended structures .


Physical And Chemical Properties Analysis

The Copper(I) iodide trimethylphosphite complex appears as a yellow solid . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol and acetone . It is a thermally stable compound that can maintain its structure at high temperatures .

Safety And Hazards

The Copper(I) iodide trimethylphosphite complex is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and serious eye damage. It also causes damage to organs through prolonged or repeated exposure .

Future Directions

The combination of the copper(I)–iodide entity with organic ligands gives rise to a large variety of CuII polynuclear structures in the form of molecular complexes or extended structures. An appropriate selection of these components allows the preparation of materials showing interesting physicochemical properties and potential applications, mainly focused on organic light-emitting diodes and optical sensors . This suggests that the Copper(I) iodide trimethylphosphite complex has potential for future research and technological applications.

properties

IUPAC Name

iodocopper;trimethyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P.Cu.HI/c1-4-7(5-2)6-3;;/h1-3H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHFJMDNOFWFFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(OC)OC.[Cu]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9CuIO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15819646

CAS RN

34836-53-8
Record name Iodo(trimethyl phosphite-κP)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34836-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodo(trimethyl phosphite-P)copper
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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